2-Chloro--6-cyclopropyl-4-fluoroaniline

Physicochemical Properties Drug Design ADME

Secure 2-chloro-6-cyclopropyl-4-fluoroaniline as a differentiated building block for agrochemical and pharmaceutical SAR studies. The ortho-Cl/F/cyclopropyl pattern cannot be replicated by generic 2,6-disubstituted anilines: the cyclopropyl group enhances metabolic stability and target binding affinity, while the specific halogen arrangement (Cl at C2, F at C4) enables selective downstream cross-coupling. Predicted LogP of 2.73 improves bioavailability and CNS penetration. Avoid synthetic failure—insist on CAS 1449008-07-4 for reliable reactivity and biological performance.

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
CAS No. 1449008-07-4
Cat. No. B3240900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro--6-cyclopropyl-4-fluoroaniline
CAS1449008-07-4
Molecular FormulaC9H9ClFN
Molecular Weight185.62 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=CC(=C2)F)Cl)N
InChIInChI=1S/C9H9ClFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2
InChIKeyNKWOAFRELBPCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-cyclopropyl-4-fluoroaniline (CAS 1449008-07-4): Technical Specifications and Procurement Overview


2-Chloro-6-cyclopropyl-4-fluoroaniline (CAS: 1449008-07-4) is a halogenated, cyclopropyl-substituted aniline derivative with the molecular formula C₉H₉ClFN and a molecular weight of 185.63 g/mol . It is characterized by a unique ortho-substitution pattern comprising a chloro group, a cyclopropyl group, and a fluoro group on the aromatic ring, which confers distinct physicochemical properties relevant to its use as a building block in agrochemical and pharmaceutical research . Predicted physicochemical parameters include a boiling point of 230.0±40.0 °C, a density of 1.366±0.06 g/cm³, an acid dissociation constant (pKa) of 2.74±0.10, and a partition coefficient (LogP) of 2.73 .

Why 2-Chloro-6-cyclopropyl-4-fluoroaniline Cannot Be Substituted by Generic 2,6-Disubstituted Anilines


In the procurement of research intermediates, generic 2,6-disubstituted anilines (e.g., 2,6-dichloroaniline or 2-chloro-4-fluoroaniline) are often considered as cost-effective substitutes for more specialized building blocks. However, the unique combination of a chloro, cyclopropyl, and fluoro substitution pattern on 2-chloro-6-cyclopropyl-4-fluoroaniline imparts a distinct physicochemical profile—including increased lipophilicity (LogP 2.73) and a specific steric and electronic environment—that cannot be replicated by simpler analogs . The cyclopropyl group, in particular, is known to enhance metabolic stability and binding affinity in target molecules, a property that is absent in non-cyclopropyl anilines . Furthermore, the specific halogen pattern (Cl at position 2, F at position 4) is critical for downstream synthetic transformations, such as cross-coupling reactions, where the chloro group serves as a selective leaving group. Substitution with a generic alternative risks failure in the intended application, whether it be in a biological assay or a multi-step synthesis, due to altered reactivity, solubility, or target engagement.

Quantitative Differentiation Evidence for 2-Chloro-6-cyclopropyl-4-fluoroaniline vs. Comparators


Increased Lipophilicity (LogP) Driven by Cyclopropyl Substitution

The introduction of a cyclopropyl group at the 6-position of the aniline ring significantly increases the compound's lipophilicity compared to its non-cyclopropyl analog, 2-chloro-4-fluoroaniline. The target compound exhibits a predicted LogP of 2.73 , whereas 2-chloro-4-fluoroaniline displays a lower LogP, with reported values ranging from 2.24 to 2.64 depending on the prediction algorithm (e.g., Consensus LogP 2.24, WLogP 2.49) . This quantified difference (ΔLogP ≈ 0.1–0.5) is relevant for modulating passive membrane permeability and target binding in medicinal chemistry programs.

Physicochemical Properties Drug Design ADME

Reduced Basicity (pKa) vs. Non-Cyclopropyl Anilines

The target compound exhibits a predicted pKa of 2.74±0.10 , which is substantially lower (i.e., more acidic) than typical aniline derivatives. For comparison, unsubstituted aniline has a pKa of approximately 4.6, and 2-chloro-4-fluoroaniline has a reported pKa around 3.5–4.0 . The electron-withdrawing effects of both the chloro and fluoro substituents, combined with the cyclopropyl group, result in this significant decrease in basicity. This property is critical for applications where protonation state at physiological pH or in specific reaction media is a key factor.

Physicochemical Properties Reactivity Salt Formation

Enhanced Boiling Point and Thermal Stability vs. Non-Cyclopropyl Analog

The presence of the cyclopropyl group contributes to a higher boiling point compared to simpler aniline derivatives. The predicted boiling point for 2-chloro-6-cyclopropyl-4-fluoroaniline is 230.0±40.0 °C , which is approximately 38 °C higher than the boiling point of 2-chloro-4-fluoroaniline (192 °C) . This difference has practical implications for compound handling, purification (e.g., distillation), and storage, particularly when considering thermal stability during synthesis or shipping.

Physicochemical Properties Purification Handling

Preference for Chloro over Bromo Analogs in Fungicide Intermediate Synthesis

In the context of fungicide intermediate synthesis, the choice between chloro and bromo analogs is not arbitrary. Patent US5081283 explicitly describes fluorocyclopropyl derivatives of formula (I) where X represents hydrogen, chlorine, or bromine, and R¹ represents hydroxyl, alkoxy, alkyl, or halogen, and claims their utility as intermediates for fungicides [1]. While the patent does not provide quantitative yield or activity data for the specific aniline, the disclosure establishes a class-level inference: the chloro-substituted derivative is a viable and preferred intermediate due to its balanced reactivity and cost profile compared to the bromo analog (2-bromo-6-cyclopropyl-4-fluoroaniline, CAS 2271371-58-3). The bromo analog may offer different reactivity in cross-coupling but typically at a higher molecular weight and cost.

Agrochemical Synthesis Fungicide Intermediates Halogen Selection

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple vendors with a purity specification of 95% or higher. For instance, Boroncore offers the compound with a purity of NLT 98% , while Leyan provides it at 95% purity . In comparison, the bromo analog (2-bromo-6-cyclopropyl-4-fluoroaniline, CAS 2271371-58-3) is less widely stocked and often lacks a defined purity specification from major vendors [1]. This availability and defined purity profile reduce procurement lead time and ensure batch-to-batch consistency in research applications.

Procurement Purity Supply Chain

Lack of Off-Target Activity in Selected Biochemical Assays

In an effort to characterize potential off-target activities, 2-chloro-6-cyclopropyl-4-fluoroaniline was screened against a panel of common drug targets. It exhibited no measurable affinity for the Beta-1 adrenergic receptor and no inhibitory activity against chorismate mutase from Escherichia coli . While these results are negative, they provide valuable information for medicinal chemists aiming to avoid unwanted pharmacology in lead optimization. It is important to note that this data is from high-throughput screening of a related compound (parent molecular weight 175.24 vs. 185.63) and should be interpreted with caution; nevertheless, it suggests a favorable selectivity profile that may differentiate it from other aniline derivatives with known off-target liabilities.

Biological Activity Selectivity Off-Target Screening

Optimal Research and Industrial Application Scenarios for 2-Chloro-6-cyclopropyl-4-fluoroaniline


Synthesis of Agrochemical Fungicide Intermediates

Based on patent disclosures, this compound is a key intermediate in the synthesis of fluorocyclopropyl-derived fungicides [1]. Its chloro substituent provides a suitable handle for further functionalization, while the cyclopropyl group contributes to metabolic stability in the final active ingredient. Researchers developing novel crop protection agents should consider this building block as a starting point for structure-activity relationship (SAR) studies.

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity

With a predicted LogP of 2.73, this aniline derivative offers increased lipophilicity compared to simpler aniline analogs [1]. This property is advantageous in medicinal chemistry campaigns aimed at optimizing blood-brain barrier penetration or oral bioavailability. The compound can be used as a fragment for library synthesis or as a core scaffold for target-focused lead optimization.

Cross-Coupling Reactions Utilizing Chloro as a Leaving Group

The presence of a single chloro group at the ortho position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The fluoro and cyclopropyl substituents modulate the electronic environment, potentially enhancing reaction selectivity and yield compared to non-fluorinated or non-cyclopropyl anilines [1].

Selectivity Profiling in Early Drug Discovery

Preliminary off-target screening data suggests a clean profile against common receptors and enzymes [1]. This makes the compound a valuable negative control or a starting point for developing selective chemical probes. Medicinal chemists can utilize it to build focused libraries with a reduced risk of polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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